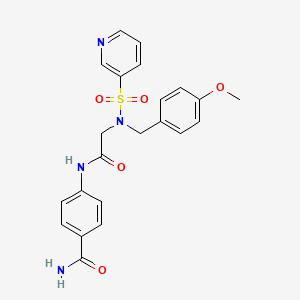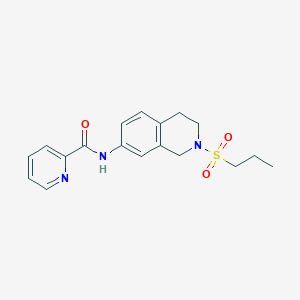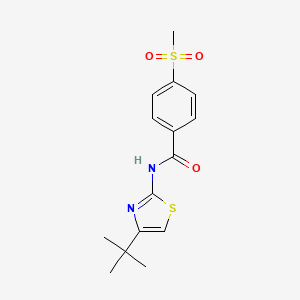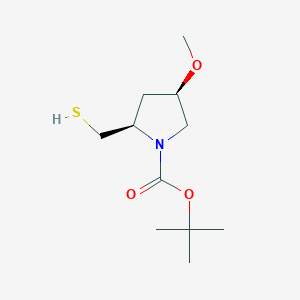
5-Bromo-4-phenylthiazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-phenylthiazole-2-carbaldehyde is a chemical compound with the molecular formula C10H6BrNOS . It has a molecular weight of 268.13 . The compound is usually available in a white to tan solid form .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-phenylthiazole-2-carbaldehyde is 1S/C10H6BrNOS/c11-10-9 (12-8 (6-13)14-10)7-4-2-1-3-5-7/h1-6H . This indicates that the compound contains a thiazole ring substituted with a bromine atom and a phenyl group, and also has a carbaldehyde group attached to it.Physical And Chemical Properties Analysis
5-Bromo-4-phenylthiazole-2-carbaldehyde is a white to tan solid . It has a molecular weight of 268.13 and a molecular formula of C10H6BrNOS .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activities
Synthesis of Novel Probes and Derivatives
A study highlighted the synthesis of a fluorescent probe with intramolecular charge transfer and aggregation-induced emission enhancement for homocysteine detection in biological systems. This probe demonstrated high selectivity and sensitivity, showcasing the compound's utility in designing selective sensors for biochemical analyses (Chu et al., 2019).
Crystallographic Studies
Investigations into the molecular structure of related thiazole derivatives have provided insights into their crystalline forms and potential interactions at the molecular level, which could inform the development of new materials or pharmaceuticals (Ali et al., 2005).
Microwave-Assisted Synthesis
Research into microwave irradiation techniques for synthesizing 5-amino-containing 2-amino-4-phenyl-thiazole derivatives, starting from 5-bromo-4-phenylthiazole-2-carbaldehyde, highlights the method's efficiency in reducing reaction times and improving yield, which is crucial for pharmaceutical manufacturing processes (Khrustalev, 2009).
Development of Antimicrobial Agents
A study synthesized a new series of compounds via a Vilsmeier–Haack reaction approach, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This showcases the compound's potential as a precursor in developing new antimicrobial and antioxidant agents (Bhat et al., 2016).
Anticancer and Anti-corrosion Applications
Research on derivatives of thiazole compounds, including those related to 5-Bromo-4-phenylthiazole-2-carbaldehyde, has identified potential anticancer activities and anti-corrosion properties, suggesting a broad application spectrum ranging from medical to industrial uses (Rehan et al., 2021).
Wirkmechanismus
While the specific mechanism of action for 5-Bromo-4-phenylthiazole-2-carbaldehyde is not mentioned in the search results, thiazole derivatives are known to exhibit diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 5-Bromo-4-phenylthiazole-2-carbaldehyde could involve exploring its potential biological activities, given that thiazole derivatives are known to exhibit a wide range of such activities . Further studies could also focus on developing efficient synthesis methods for this compound and investigating its reactivity in various chemical reactions.
Eigenschaften
IUPAC Name |
5-bromo-4-phenyl-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-10-9(12-8(6-13)14-10)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLBTJKFLVUIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-phenylthiazole-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide](/img/structure/B2444062.png)
![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)

![1-(2-Fluorophenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2444067.png)
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2444068.png)
![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)
![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl}carbonyl)isoindoline](/img/structure/B2444074.png)

![5-((3,4-Dichlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444076.png)

![2-[(5-Chloro-2-fluorophenoxy)methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2444080.png)